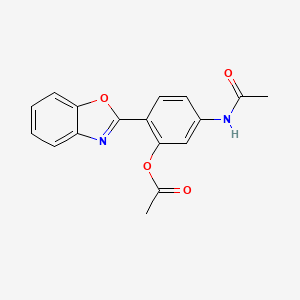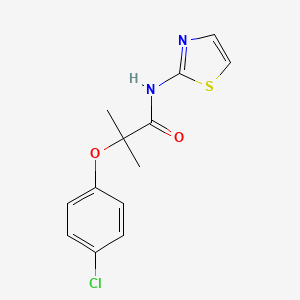
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABP, which is an abbreviation for its full chemical name. The chemical structure of ABP contains a benzoxazole ring, which is a heterocyclic aromatic compound that has been widely used in drug discovery.
作用機序
The mechanism of action of 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate involves the inhibition of specific enzymes and pathways that are involved in cell growth and survival. ABP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, ABP can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ABP can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. ABP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the significant advantages of using 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate in lab experiments is its high purity and yield. The synthesis method of ABP is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of using ABP in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate. One of the significant areas of research is the identification of new analogs of ABP that have improved solubility and bioavailability. Another area of research is the development of ABP-based drug delivery systems that can target specific tissues and cells. Additionally, further studies are needed to elucidate the mechanism of action of ABP and its potential therapeutic applications in other diseases.
In conclusion, 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The synthesis method of ABP is relatively simple, and the compound has been shown to inhibit the growth of cancer cells and have anti-inflammatory and analgesic effects. However, further studies are needed to fully understand the mechanism of action of ABP and its potential applications in other diseases.
合成法
The synthesis method of 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate involves the reaction of 2-(1,3-benzoxazol-2-yl)aniline and acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The yield of this reaction is typically high, and the purity of the product can be achieved through recrystallization.
科学的研究の応用
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use as an anticancer agent. Several studies have shown that ABP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
[5-acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)18-12-7-8-13(16(9-12)22-11(2)21)17-19-14-5-3-4-6-15(14)23-17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKXKOMJZWLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5847980.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5847982.png)

![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)

![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)

![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)
